Primulasaponin

Overview

Description

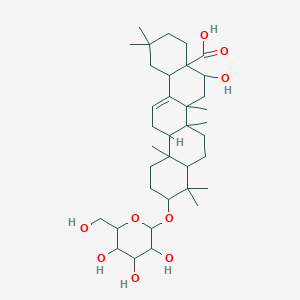

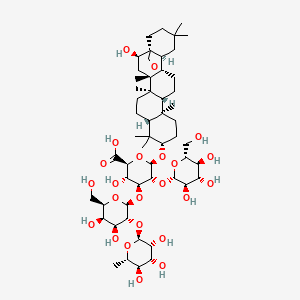

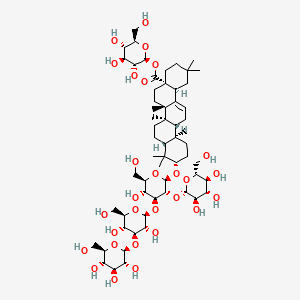

Primulasaponin is a triterpenoid saponin predominantly found in the roots of plants belonging to the Primulaceae family, such as Primula veris and Primula elatior . This compound is known for its medicinal properties, particularly its expectorant and anti-inflammatory effects . This compound is composed of a sugar chain attached to the aglycone protoprimulagenin A .

Mechanism of Action

Target of Action

Primulasaponin is a triterpenoid saponin that has been found in several plant species, including Primula grandis L. and Primula vulgaris Huds It has been observed to exhibit cytotoxic activity against various cancer cell lines, including a549, ls180, and hela .

Mode of Action

It is generally agreed that saponins, including this compound, can irritate the gastric mucosa locally . This irritation can lead to various physiological responses, potentially contributing to the observed cytotoxic effects .

Biochemical Pathways

Given its cytotoxic activity, it is likely that it interferes with cellular proliferation pathways, leading to cell death

Result of Action

The primary observed result of this compound’s action is its cytotoxic activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including A549, LS180, and HeLa . The IC50 values (the concentration of the compound that inhibits cell growth by 50%) for these cell lines were found to be 13.6 μM, 9.3 μM, and 23.5 μM, respectively .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the concentration of this compound in plants can vary depending on the species and environmental conditions . .

Biochemical Analysis

Cellular Effects

Primulasaponin has been observed to have cytotoxic activity in various cancer cell lines, including A549, LS180, and HeLa . This suggests that this compound influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

Preparation Methods

Synthetic Routes and Reaction Conditions

Primulasaponin can be extracted from the roots of Primula species using various solvents. The extraction process typically involves drying and grinding the roots, followed by solvent extraction using ethanol or methanol . The extract is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of this compound involves large-scale cultivation of Primula plants, followed by extraction and purification processes similar to those used in laboratory settings . Plant tissue culture techniques have also been explored as an alternative method for producing this compound, offering the advantage of consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Primulasaponin undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation .

Common Reagents and Conditions

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize the aglycone part of this compound.

Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone, typically using glycosyltransferase enzymes.

Major Products Formed

The major products formed from these reactions include protoprimulagenin A (the aglycone) and various sugar derivatives .

Scientific Research Applications

Chemistry: Used as a model compound for studying glycosylation reactions and saponin biosynthesis.

Biology: Investigated for its role in plant defense mechanisms and its effects on cell membranes.

Medicine: Known for its expectorant, anti-inflammatory, and potential anticancer properties

Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals due to its bioactive properties.

Comparison with Similar Compounds

Primulasaponin is similar to other triterpenoid saponins such as sakurasosaponin and priverosaponin B . it is unique in its specific sugar composition and its high concentration in certain Primula species . Other similar compounds include:

Sakurasosaponin: Found in various Primula species, known for its anti-inflammatory properties.

Priverosaponin B: Another triterpenoid saponin with expectorant properties, found in Primula veris.

This compound stands out due to its higher concentration in certain species and its unique sugar chain composition .

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-[[(1S,2R,4S,5R,8R,10S,13R,14R,17S,18R)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosan-10-yl]oxy]-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H88O23/c1-22-30(58)33(61)36(64)44(70-22)76-41-35(63)32(60)24(20-56)72-46(41)74-39-38(66)40(43(67)68)75-47(42(39)77-45-37(65)34(62)31(59)23(19-55)71-45)73-29-11-12-50(6)25(49(29,4)5)9-13-51(7)26(50)10-14-54-27-17-48(2,3)15-16-53(27,21-69-54)28(57)18-52(51,54)8/h22-42,44-47,55-66H,9-21H2,1-8H3,(H,67,68)/t22-,23+,24+,25-,26+,27+,28+,29-,30-,31+,32-,33+,34-,35-,36+,37+,38-,39-,40-,41+,42+,44-,45-,46-,47+,50-,51+,52-,53+,54-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQUUSJCGJNQFPG-CBMAJASRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C)CO9)O)C)C)C)C(=O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]3[C@@H]([C@H](O[C@H]([C@@H]3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CC[C@@]89[C@@H]1CC(CC[C@]1(CO8)[C@@H](C[C@]9([C@@]7(CC[C@H]6C5(C)C)C)C)O)(C)C)C)C(=O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H88O23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40678545 | |

| Record name | (3beta,13alpha,16alpha,17alpha)-16-Hydroxy-13,28-epoxyoleanan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1105.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65312-86-9 | |

| Record name | Primulasaponin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65312-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3beta,13alpha,16alpha,17alpha)-16-Hydroxy-13,28-epoxyoleanan-3-yl 6-deoxy-alpha-L-mannopyranosyl-(1->2)-beta-D-galactopyranosyl-(1->3)-[beta-D-glucopyranosyl-(1->2)]-beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40678545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aglykon: Protoprimulagenin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the potential therapeutic applications of Primulasaponin?

A1: this compound, particularly this compound I and its derivatives, have demonstrated promising wound healing properties. This effect is attributed to their ability to inhibit enzymes like collagenase and elastase, which are known to break down collagen and elastin, crucial components of the skin's extracellular matrix. []

Q2: In which plant species can this compound be found, and are there any particularly rich sources?

A2: While this compound is commonly associated with the Primula species, it's also been identified in the Jacquinia genus, specifically in the fruit shells of Jacquinia macrocarpa Cav. spp. pungens. [, ] This discovery broadens the potential sources for this bioactive compound. Interestingly, a study screening over 155 Primulaceae members identified Primula grandis L. as a remarkably rich source of this compound I, with concentrations reaching 15-20% in its roots, making it a promising candidate for further research and potential commercial applications. []

Q3: What is the mechanism of action of this compound in wound healing?

A3: Research suggests that this compound, particularly this compound I and its methyl ester derivative, exhibit wound healing properties through the inhibition of collagenase and elastase enzymes. [] These enzymes play a crucial role in the breakdown of collagen and elastin, vital structural proteins in the skin. By inhibiting these enzymes, this compound could help preserve the integrity of the extracellular matrix, promoting faster and more efficient wound healing.

Q4: What are the traditional medicinal uses of plants containing this compound?

A5: In Anatolian folk medicine, the leaves and roots of Primula vulgaris Huds. have been traditionally used to treat skin damage and inflammation. [] This traditional use aligns with the recent findings highlighting the wound healing properties of this compound, supporting the ethnopharmacological relevance of this plant.

Q5: Are there any analytical methods available to quantify Primulasaponins in plant extracts?

A6: Yes, High-Performance Liquid Chromatography (HPLC) coupled with various detectors has been successfully employed for the quantification of Primulasaponins in plant extracts. [] This method offers the sensitivity and specificity required to accurately determine the concentration of these bioactive compounds in complex plant matrices.

Q6: How does the structure of this compound relate to its biological activity?

A7: While specific structure-activity relationship (SAR) studies for Primulasaponins are limited in the provided research, it's known that even slight modifications, like the methylation of this compound I to its methyl ester form, can significantly influence its biological activity, including its inhibitory potency against collagenase and elastase. [] This highlights the importance of understanding the structural features responsible for this compound's bioactivity to guide the development of more potent and selective derivatives.

Q7: What is the historical context of this compound research?

A8: The study of saponins, including this compound, has a long history, with early research focusing on their soap-like properties and ability to cause hemolysis. [] Over time, the focus has shifted towards understanding their diverse biological activities and exploring their therapeutic potential in various areas, including wound healing and cancer treatment.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-[[3,4-Dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-9-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B591338.png)

![[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl] 2-(3,4-dihydroxyphenyl)-4-[3-[3-(3,4-dihydroxyphenyl)-1-methoxy-1-oxopropan-2-yl]oxy-3-oxoprop-1-enyl]-7-hydroxy-2,3-dihydro-1-benzofuran-3-carboxylate](/img/structure/B591350.png)